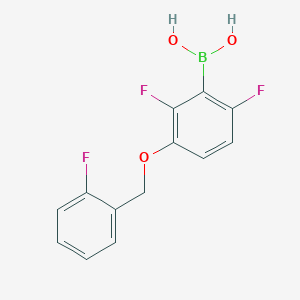

(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid

CAS No.: 836615-83-9

Cat. No.: VC3747783

Molecular Formula: C13H10BF3O3

Molecular Weight: 282.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 836615-83-9 |

|---|---|

| Molecular Formula | C13H10BF3O3 |

| Molecular Weight | 282.02 g/mol |

| IUPAC Name | [2,6-difluoro-3-[(2-fluorophenyl)methoxy]phenyl]boronic acid |

| Standard InChI | InChI=1S/C13H10BF3O3/c15-9-4-2-1-3-8(9)7-20-11-6-5-10(16)12(13(11)17)14(18)19/h1-6,18-19H,7H2 |

| Standard InChI Key | FZRDUMLPMRLTOK-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2F)F)(O)O |

| Canonical SMILES | B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2F)F)(O)O |

Introduction

Chemical Identity and Structural Characterization

Basic Information and Identifiers

(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid is an organofluorine compound with the molecular formula C₁₃H₁₀BF₃O₃ and a molecular weight of 282.02 g/mol. The compound is uniquely identified by its CAS registry number 836615-83-9, which serves as its primary identifier in chemical databases and literature . This boronic acid derivative contains multiple functional groups, including a boronic acid moiety and three strategically positioned fluorine atoms that influence its reactivity profile and physical properties. The IUPAC name for this compound is [2,6-difluoro-3-[(2-fluorophenyl)methoxy]phenyl]boronic acid, providing a systematic description of its structural features and atom connectivity.

For computational and database purposes, the compound is characterized by several digital identifiers including its Standard InChI: InChI=1S/C13H10BF3O3/c15-9-4-2-1-3-8(9)7-20-11-6-5-10(16)12(13(11)17)14(18)19/h1-6,18-19H,7H2 and InChIKey: FZRDUMLPMRLTOK-UHFFFAOYSA-N. These standardized identifiers ensure unambiguous identification of the compound across different chemical databases and information systems. Additionally, the compound can be represented by its SMILES notation: B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2F)F)(O)O, which encodes its structural information in a linear string format suitable for computational processing.

Physical and Chemical Properties

Characterization Data and Physical Parameters

Applications in Chemistry and Research

Role in Organic Synthesis and Cross-coupling Reactions

(2,6-Difluoro-3-((2-fluorobenzyl)oxy)phenyl)boronic acid serves as a valuable building block in organic synthesis, with particular utility in cross-coupling reactions that establish carbon-carbon bonds between complex molecular fragments. The compound's primary synthetic application lies in Suzuki-Miyaura coupling reactions, where it can react with aryl or vinyl halides or triflates in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. This reaction represents one of the most widely used methods for constructing biaryl or heterobiaryl systems, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.

The strategic fluorination pattern in this compound offers several advantages in synthetic applications. The fluorine substituents can influence both the reactivity of the boronic acid in cross-coupling reactions and the properties of the final coupled products. Fluorine atoms are known to modify the electronic properties of aromatic systems, potentially enhancing certain reaction pathways while suppressing others. Additionally, the incorporation of fluorine atoms into pharmaceutical compounds often improves metabolic stability, binding affinity, and membrane permeability, making fluorinated building blocks like this boronic acid particularly valuable in medicinal chemistry applications.

The benzyloxy linker in this compound provides an additional point of diversification in molecular design, offering a functional handle that can be further modified through various transformations including hydrogenolysis, oxidation, or nucleophilic substitution reactions. This structural feature expands the compound's utility beyond simple cross-coupling reactions, enabling the construction of more complex molecular architectures with precisely positioned functional groups. The combined presence of the boronic acid moiety, fluorine substituents, and benzyloxy linker creates a multifunctional building block capable of participating in diverse chemical transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume